9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)-
Description
Chemical Structure and Properties The compound 9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)- (abbreviated as HAQ in ) is an aminoanthraquinone derivative with a central anthracenedione core substituted at positions 1 and 4. Each substituent consists of a 3-((2-hydroxyethyl)amino)propylamino group.
Therapeutic and Toxicological Profile HAQ exhibits antitumor activity in experimental models, though its therapeutic efficacy is lower than its hydroxylated analog DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione). Cytogenetic assays reveal HAQ induces minimal chromosome damage, but it becomes mutagenic in bacterial assays upon metabolic activation by S-9 enzymes, indicating metabolic conversion to reactive intermediates .
Properties
CAS No. |
65271-79-6 |
|---|---|
Molecular Formula |
C24H32N4O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-8-20(28-12-4-10-26-14-16-30)22-21(19)23(31)17-5-1-2-6-18(17)24(22)32/h1-2,5-8,25-30H,3-4,9-16H2 |
InChI Key |
SIDWSIHMDVGHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCNCCO)NCCCNCCO |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of 9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)- generally involves nucleophilic substitution reactions on anthracene-9,10-dione derivatives, particularly starting from halogenated or hydroxylated anthraquinones. The key synthetic strategy is the displacement of leaving groups (chlorides) by alkylamines containing hydroxyethyl functionalities.
Starting Materials and Key Intermediates
- 1,4-Dichloroanthracene-9,10-dione or 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione are commonly used precursors.
- Alkylamines such as 3-(2-hydroxyethylamino)propylamine serve as nucleophiles introducing the hydroxyethyl side chains.
Synthetic Routes
Two principal routes are reported for the preparation of this compound and related derivatives:
Typical Reaction Conditions
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic substitution.
- Temperature: Reactions are typically conducted at elevated temperatures (60–120 °C) to promote substitution.
- Reaction Time: Varies from several hours to overnight, depending on the amine and substrate.
- Oxidation: If starting from reduced hydroxy derivatives, oxidation (e.g., with mild oxidants) is performed to restore the quinone system.
Example Synthetic Procedure (Adapted from Literature)
- Dissolve 1,4-dichloroanthracene-9,10-dione in DMF.
- Add excess 3-(2-hydroxyethylamino)propylamine dropwise under stirring.
- Heat the mixture at 80 °C for 12–24 hours.
- Cool the reaction mixture and precipitate the product by addition of water.
- Filter and purify by recrystallization or chromatography.
- If necessary, oxidize the product to ensure full quinone formation.
Research Data and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm the substitution pattern and integrity of the hydroxyethyl side chains.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of 440.5 g/mol.
- Infrared Spectroscopy (IR): Characteristic quinone carbonyl stretches around 1660 cm⁻¹ and hydroxyl group absorptions.
- Elemental Analysis: Consistent with calculated C, H, N, and O percentages.
Chemical Reactions Analysis
Substitution Reactions
The compound’s amino and hydroxyethyl groups enable nucleophilic substitutions. For example:
-
Amine-Alkylation : The terminal amine groups react with alkyl halides or epoxides to form quaternary ammonium derivatives. This modifies solubility and electronic properties for applications in dye synthesis .
-
Hydroxyethyl Oxidation : The 2-hydroxyethyl moieties undergo oxidation with agents like KMnO₄ or CrO₃ to form carboxylic acid derivatives, enhancing polarity.
Redox Reactions
The anthraquinone core participates in reversible redox cycles:
Electrochemical studies suggest a two-electron transfer mechanism, with redox potentials influenced by the electron-donating amino groups .
Metal Complexation
The compound forms stable complexes with transition metals via its amino and carbonyl groups:
These complexes are structurally characterized by shifts in UV-Vis absorption bands (e.g., λₐᵦₛ = 520 nm → 610 nm for Cu²⁺ complex).
Metabolic Transformations
In biological systems, the compound undergoes enzymatic modifications:
-
Cytochrome P450-Mediated N-Oxidation : Forms N-oxide metabolites, which exhibit increased DNA-binding affinity .
-
Reductive Activation : NADPH-dependent reductases generate semiquinone radicals, leading to ROS production and oxidative stress .
Key Metabolic Pathway :
-
Phase I : Hydroxylation at the anthracene ring (CYP3A4-mediated).
-
Phase II : Glucuronidation of hydroxyethyl groups (UGT1A1) .
Photochemical Reactivity
Under UV light (λ = 365 nm):
-
Singlet Oxygen Generation : The excited quinone transfers energy to O₂, producing ¹O₂ (quantum yield Φ = 0.12).
-
Self-Sensitized Degradation : Prolonged irradiation leads to cleavage of the hydroxyethyl side chains.
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
-
Basic Conditions (pH > 10) : Deprotonation of hydroxyethyl groups (pKa ≈ 9.5), enhancing solubility.
-
Acidic Conditions (pH < 4) : Protonation of amine groups (pKa ≈ 3.8), facilitating electrostatic interactions .
Polymerization Reactions
In the presence of peroxides, the hydroxyethyl groups undergo radical-initiated crosslinking, forming water-insoluble polymers used in coatings.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of anthracenedione compounds exhibit significant antitumor properties. A study on related compounds demonstrated that 9,10-anthracenedione derivatives can intercalate DNA and inhibit cell proliferation in various cancer cell lines. For instance, the compound was evaluated for its cytotoxic effects against ovarian cancer cells (A2780), showing IC50 values in the nanomolar range .
Dyeing Agents
9,10-Anthracenedione derivatives are utilized as dyes in textile applications due to their vibrant colors and stability. The compound's ability to form stable complexes with various substrates makes it suitable for use in fabric dyeing processes .
Photodynamic Therapy
Another emerging application is in photodynamic therapy (PDT), where anthracenedione derivatives can be activated by light to produce cytotoxic species that selectively target tumor cells. This method enhances the specificity of cancer treatment while minimizing damage to surrounding healthy tissues .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Anthracenedione Derivatives
Table 2: Comparative Genotoxicity and Therapeutic Efficacy
Key Findings :
- Structural Determinants of Activity: Hydroxyl groups (as in DHAQ) enhance DNA intercalation and therapeutic potency but increase genotoxicity . Hydrophilic substituents (e.g., hydroxyethyl in HAQ) improve solubility but may require metabolic activation for mutagenicity . Bulky alkyl groups (e.g., isopropyl in 14233-37-5) correlate with organ-specific toxicity, likely due to altered metabolism and accumulation .
- Assay Discrepancies :
- DHAQ shows high cytogenetic damage but lower bacterial mutagenicity, while Adriamycin exhibits the inverse, highlighting mechanistic differences in DNA interaction .
- HAQ’s low cytogenetic activity contrasts with its metabolic activation to a mutagen, underscoring the role of liver enzymes in converting prodrugs to active/toxic metabolites .
Physicochemical and Application Differences
Table 3: Physicochemical Properties
Insights :
- The extended ethoxy chains in the compound from contribute to higher molecular weight and boiling point, making it suitable for high-temperature applications like electrochromic materials .
- Simpler analogs (e.g., methylamino derivatives) lack detailed toxicity data, limiting their therapeutic adoption despite easier synthesis .
Biological Activity
9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)- is a synthetic compound belonging to the anthraquinone family. This compound exhibits significant biological activity that has garnered attention in various fields, including pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.5 g/mol
- CAS Number : 80173-32-6
- Density : 1.444 g/cm³
- Boiling Point : 655.8 °C at 760 mmHg
The biological activity of this compound primarily stems from its ability to interact with cellular components, leading to various pharmacological effects. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains through disruption of cell membrane integrity.
Biological Activity Data
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- A study evaluated the efficacy of 9,10-anthracenedione derivatives on MCF-7 breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM due to apoptosis induction mediated by ROS generation.
-
Antimicrobial Properties
- Research demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Cytotoxicity Assessment
- In vitro studies assessed the cytotoxic effects on normal human fibroblast cells. The results showed that while the compound effectively killed cancer cells, it also displayed cytotoxicity towards normal cells at higher concentrations, suggesting a need for targeted delivery mechanisms in therapeutic applications.
Q & A
Q. What are the recommended methodologies for synthesizing 9,10-Anthracenedione derivatives with complex aminoalkyl side chains?
Methodological Answer: Synthesis of anthracenedione derivatives typically involves multi-step organic reactions. For aminoalkyl-substituted analogs:
- Nucleophilic substitution : React 1,4-dichloroanthraquinone with excess amine (e.g., 3-((2-hydroxyethyl)amino)propylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C for 24–48 hours .
- Purification : Use column chromatography (silica gel, CHCl₃:MeOH gradient) or recrystallization (ethanol/water) .
- Validation : Confirm substitution patterns via ¹H/¹³C NMR (e.g., amine proton signals at δ 2.5–3.5 ppm) and FT-IR (N-H stretches at ~3300 cm⁻¹) .
Q. Table 1: Key Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent System | DMF or DMSO | |
| Reaction Time | 24–48 hours | |
| Purification Method | Column chromatography or recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 9,10-Anthracenedione derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Resolve substituent patterns (e.g., amine protons, anthracene backbone). Use DMSO-d₆ to observe exchangeable N-H protons .
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~250–400 nm) and assess conjugation extent .
- FT-IR : Confirm functional groups (e.g., C=O stretches at ~1670 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peaks) .
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–8.5 ppm (anthracene protons) | |
| UV-Vis | λmax ~350 nm (quinone absorption) | |
| FT-IR | C=O stretch at 1660–1680 cm⁻¹ |
Q. How should researchers design initial toxicity screening studies for novel anthracenedione compounds?
Methodological Answer: Follow OECD guidelines for tiered toxicity assessment:
- In Vitro Screening :
- In Vivo Acute Toxicity : Conduct OECD 420 (fixed dose procedure) with rodent models, monitoring organ weight changes and hematological parameters .
Q. Key Considerations :
- Use GLP-compliant protocols and positive controls (e.g., mitomycin C for genotoxicity) .
- Dose selection based on solubility (e.g., DMSO/water mixtures) and LD₅₀ estimates .
Advanced Research Questions
Q. How can conflicting results between in vitro genotoxicity assays and in vivo toxicity studies be reconciled for amino-substituted anthracenediones?
Methodological Answer: Discrepancies may arise from:
- Metabolic Activation : In vitro systems lack metabolic enzymes; supplement with S9 liver fractions .
- Biodistribution : Poor solubility may limit systemic exposure in vivo. Use pharmacokinetic profiling (e.g., HPLC-MS) to quantify tissue accumulation .
- Endpoint Sensitivity : Combine OECD 473 (chromosomal damage) with micronucleus assays (OECD 487) for comprehensive genotoxicity profiles .
Case Study : A compound showing in vitro clastogenicity but no in vivo effects may require metabolite analysis (e.g., hydroxylated derivatives) .
Q. What computational approaches are suitable for predicting the electron transport properties of π-conjugated anthracenedione systems?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior .
- Molecular Dynamics (MD) : Simulate stacking interactions in solid-state structures to assess charge mobility .
- QSAR Modeling : Correlate substituent electronegativity (e.g., amino vs. hydroxy groups) with experimental redox potentials .
Q. Table 3: Computational Parameters
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| DFT | HOMO-LUMO gap calculation | Gaussian 16 | |
| MD Simulations | Charge transport in thin films | GROMACS |
Q. What experimental strategies can elucidate structure-activity relationships in anthracenedione derivatives with multiple aminoalkyl substituents?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with varying chain lengths (e.g., ethyl vs. propyl) or terminal groups (e.g., -OH vs. -OCH₃) .
- Biological Profiling : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) and correlate with logP (lipophilicity) .
- Crystallography : Resolve X-ray structures to link steric effects (e.g., substituent bulkiness) to bioactivity .
Example : Derivatives with longer aminoalkyl chains show enhanced DNA intercalation (via fluorescence quenching assays) but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
